

2-Iodoacetaldehyde: A Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-iodoacetaldehyde

Cat. No.: B1250149

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of **2-iodoacetaldehyde**. Due to its inherent instability, experimental data for **2-iodoacetaldehyde** is limited. Therefore, this document also includes information on its more stable derivatives and draws comparisons with structurally related compounds to provide a thorough understanding of its reactivity and handling considerations.

Chemical and Physical Properties

2-Iodoacetaldehyde is an organic compound with the chemical formula C_2H_3IO .^[1] While extensive experimental data on its physical properties is scarce, likely due to its instability, its fundamental chemical properties have been calculated and are presented below.

Table 1: Chemical and Physical Properties of **2-Iodoacetaldehyde**

Property	Value	Source
IUPAC Name	2-iodoacetaldehyde	[1]
CAS Number	55782-51-9	[1]
Molecular Formula	C ₂ H ₃ IO	[1]
Molecular Weight	169.95 g/mol	[1]
Canonical SMILES	C(C=O)I	[1]
InChI	InChI=1S/C2H3IO/c3-1-2-4/h2H,1H2	[1]
InChIKey	XQCWOAMYQRDOQY-UHFFFAOYSA-N	[1]
Computed XLogP3	0.4	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	1	[1]
Exact Mass	169.92286 g/mol	[1]
Monoisotopic Mass	169.92286 g/mol	[1]
Topological Polar Surface Area	17.1 Å ²	[1]
Heavy Atom Count	4	[1]
Formal Charge	0	[1]

Note: Most physical properties such as boiling point, melting point, and density are not experimentally available, suggesting the compound is unstable under standard conditions.

Chemical Structure

The structure of **2-iodoacetaldehyde** consists of a two-carbon acetaldehyde backbone with an iodine atom substituted on the alpha-carbon (the carbon adjacent to the carbonyl group).

Caption: Ball-and-stick model of **2-iodoacetaldehyde**.

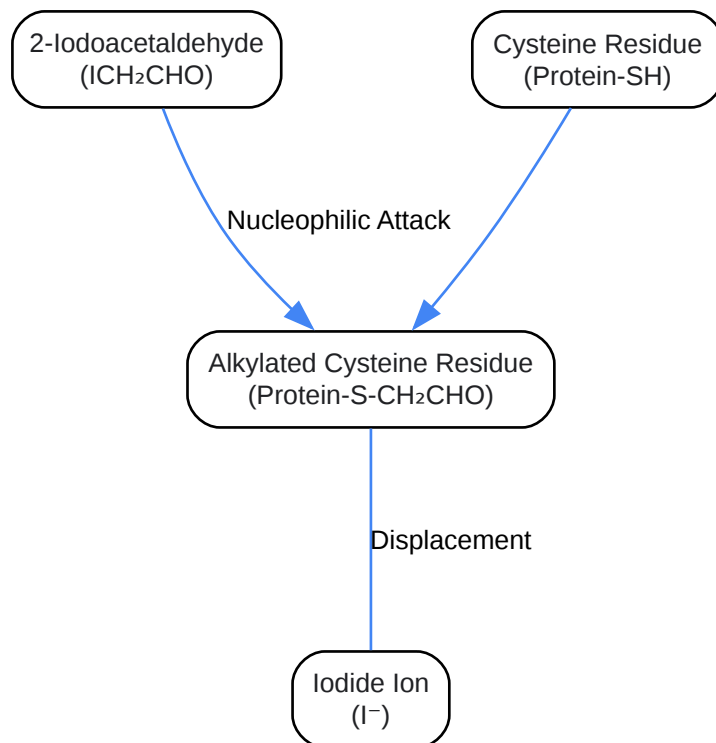
The key structural features that dictate its reactivity are the electrophilic carbonyl carbon and the carbon-iodine bond. The iodine atom is a good leaving group, making the alpha-carbon susceptible to nucleophilic attack.

Reactivity and Potential Applications

Due to the presence of the α -iodo group, **2-iodoacetaldehyde** is expected to be a potent alkylating agent. This reactivity is analogous to that of other α -halo carbonyl compounds, such as 2-iodoacetamide, which is widely used in protein chemistry to modify cysteine residues.

The probable mechanism of action involves the nucleophilic attack by a thiol group (from a cysteine residue) on the α -carbon, leading to the displacement of the iodide ion and the formation of a stable thioether bond. This makes **2-iodoacetaldehyde** a potential tool for protein labeling, cross-linking, and as an inhibitor of enzymes with critical cysteine residues in their active sites.

Proposed Alkylation of Cysteine by 2-Iodoacetaldehyde



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Caption: Proposed reaction pathway for cysteine alkylation.

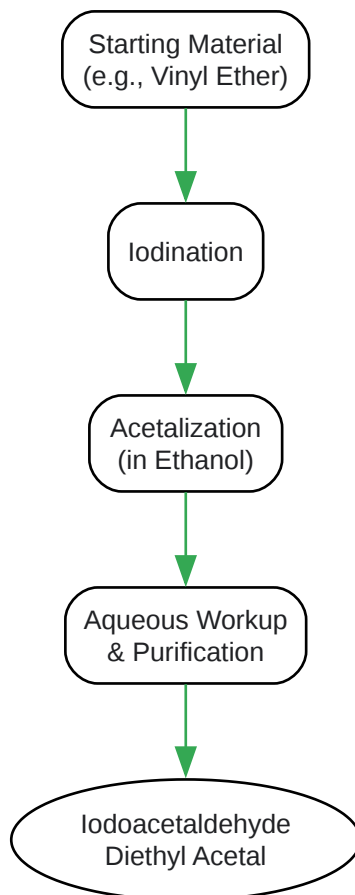
Synthesis and Handling

Synthesis

Direct synthesis and isolation of **2-iodoacetaldehyde** are challenging due to its instability. A common strategy to circumvent this is the synthesis of a more stable precursor, such as an acetal, which can be hydrolyzed to the aldehyde immediately before use.

A documented synthesis exists for iodoacetaldehyde diethyl acetal. The general workflow for such a synthesis is outlined below.

General Synthesis Workflow for Iodoacetaldehyde Diethyl Acetal



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Caption: Synthetic workflow for a stable precursor.

Handling and Safety

Specific safety data for **2-iodoacetaldehyde** is not readily available. However, based on the known hazards of similar compounds like 2-iodoacetamide, it should be handled with extreme caution. It is predicted to be toxic and corrosive.

Table 2: Inferred Hazards and Precautions for **2-iodoacetaldehyde**

Hazard	Precaution
Toxicity	Avoid inhalation, ingestion, and skin contact. Handle in a well-ventilated fume hood.
Corrosivity	May cause severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Instability	Prone to decomposition. Store in a cool, dark place, and handle under an inert atmosphere if possible.

Spectroscopic Characterization (Predicted)

While experimental spectra for **2-iodoacetaldehyde** are not available, its expected spectroscopic features can be predicted based on its structure.

Table 3: Predicted Spectroscopic Data for **2-iodoacetaldehyde**

Spectroscopy	Predicted Features
¹ H NMR	- Aldehydic proton (CHO) signal at ~9-10 ppm (singlet). - Methylene protons (CH ₂) adjacent to iodine at ~3-4 ppm (doublet, coupled to the aldehydic proton).
¹³ C NMR	- Carbonyl carbon (C=O) signal at ~190-200 ppm. - Alpha-carbon (C-I) signal at a relatively low field due to the electronegativity of iodine.
IR Spectroscopy	- Strong C=O stretching vibration at ~1720-1740 cm ⁻¹ . - C-H stretching of the aldehyde group around 2720 cm ⁻¹ and 2820 cm ⁻¹ .

Conclusion

2-Iodoacetaldehyde is a reactive molecule with significant potential as an alkylating agent in chemical biology and drug development. Its inherent instability necessitates careful handling and often the use of more stable precursors like its acetals. The information compiled in this guide, based on computed data and analogies to related compounds, provides a foundational understanding for researchers interested in utilizing the unique chemical properties of this compound. Further experimental investigation is required to fully characterize its physical and biological properties.

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References

- 1. Iodoacetaldehyde | C₂H₃IO | CID 10219603 - PubChem [pubchem.ncbi.nlm.nih.gov]
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